
Methyl 2-chloropropionate
Overview
Description
Methyl 2-chloropropionate (C₄H₇ClO₂) is a halogenated ester with a molecular weight of 122.55 g/mol and a density of 1.14 g/cm³. Its enantiomers, particularly the (S)-(−)-form (CAS 73246-45-4), are critical in asymmetric organic synthesis for constructing optically active molecules . The compound’s C–Cl bond reactivity makes it valuable in radical polymerization and nucleophilic substitution reactions .
Preparation Methods
Thionyl Chloride-Mediated Chlorination of Methyl Lactate
The reaction between methyl lactate and thionyl chloride (SOCl₂) is a widely adopted industrial method due to its operational simplicity and scalability . In this process, methyl lactate undergoes nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
Reaction Conditions and Stoichiometry
The molar ratio of methyl lactate to SOCl₂ is critical for maximizing yield. A typical protocol uses 534 parts by weight of SOCl₂ (4.5 mol) and 429 parts by weight of methyl lactate (4.12 mol), maintaining a slight excess of SOCl₂ to ensure complete conversion . The reaction proceeds at 70°C under atmospheric pressure , with slow addition of methyl lactate to control exothermicity. Gaseous byproducts (HCl and SO₂) are neutralized using water scrubbers and alkaline adsorption towers, yielding recoverable hydrochloric acid and sodium sulfite solutions .
Esterification of 2-Chloropropionyl Chloride with Methanol
A high-yielding laboratory method involves the esterification of 2-chloropropionyl chloride with methanol under mild conditions . This route avoids hazardous gas generation and is ideal for small-scale synthesis.
Protocol and Optimization
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Reactants : 2-Chloropropionyl chloride reacts with methanol in a 1:1 molar ratio.
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Conditions : Conducted at ambient temperature for 1 hour , achieving an 89% yield . Acid scavengers (e.g., pyridine) may be employed to neutralize HCl, though they are optional due to methanol’s nucleophilic efficiency.
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Purification : Distillation under reduced pressure isolates the product, with minimal residual reactants.
Comparative Analysis
Vilmerier Reagent-Based Chlorination
Patent CN103232344A discloses an enantioselective synthesis of S-2-methyl chloropropionate using a Vilmerier-type reagent . This method prioritizes chiral purity, critical for bioactive intermediates.
Key Steps
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Reagent Preparation : A chlorinating agent (e.g., oxalyl chloride) reacts with a short-chain fatty amide (e.g., DMF) to form the Vilmerier complex.
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Substrate Reaction : Methyl lactate is treated with the reagent, enabling stereospecific chlorination at the α-carbon.
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Workup : The product is isolated via aqueous extraction and vacuum distillation.
Mechanistic Insights
The Vilmerier reagent (Cl⁻ donor) facilitates an SN2 mechanism, preserving the stereochemical configuration of methyl lactate. This contrasts with the racemization risks in SOCl₂-based methods .
Emerging Techniques and Catalytic Innovations
Recent advances focus on catalytic systems to enhance atom economy. For example, Lewis acid catalysts (e.g., ZnCl₂) accelerate chlorination while reducing SOCl₂ stoichiometry . Additionally, enzymatic routes using lipases for kinetic resolution of racemic mixtures are under investigation, though yields remain suboptimal (<70%) .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of a base, it can be hydrolyzed to produce 2-chloropropionic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Catalysts: Pyridine and sulfuric acid are often used as catalysts in various reactions involving this compound.
Major Products:
2-Chloropropionic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Methyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as an initiator in the synthesis of acrylamide homopolymers and block copolymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloropropionate involves its reactivity as a halogenated ester. It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . It also reacts exothermically with bases, generating flammable hydrogen with alkali metals and hydrides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Methyl 2-Bromopropionate
Structural Relationship : Substitution of chlorine with bromine at the α-position.
- Physical Properties :
Property | Methyl 2-Chloropropionate | Methyl 2-Bromopropionate |
---|---|---|
Molecular Weight (g/mol) | 122.55 | 167.00 |
Boiling Point (°C) | 132–133 | ~145–150 (estimated) |
Density (g/cm³) | 1.14 | 1.52 (estimated) |
Bromine’s larger atomic size increases molecular weight and boiling point compared to chlorine.
- Reactivity :
The C–Br bond in methyl 2-bromopropionate is more labile than C–Cl, favoring faster nucleophilic substitution. However, this compound is preferred in controlled radical polymerization due to moderate bond dissociation energy, enabling better reaction control .
2.2. Ethyl 2-Chloropropionate
Structural Relationship : Ethyl ester analog (C₅H₉ClO₂).
- Physical Properties :
Property | This compound | Ethyl 2-Chloropropionate |
---|---|---|
Molecular Weight (g/mol) | 122.55 | 136.58 |
Boiling Point (°C) | 132–133 | ~145–150 (estimated) |
Density (g/cm³) | 1.14 | ~1.08 (estimated) |
The ethyl group increases steric hindrance and boiling point but reduces density due to longer alkyl chains.
- Applications :
Ethyl esters are less volatile and often used in flavor/fragrance industries. This compound’s lower molecular weight makes it more reactive in polymerization .
2.3. Dichloroacetate (Comparative Toxicity)
Functional Group Relationship : Both are pyruvate dehydrogenase activators but differ in structure (dichloroacetate is a carboxylic acid; this compound is an ester).
- Toxicity :
This compound’s ester form likely has lower acute toxicity than the acid but shares metabolic risks in chronic exposure .
Chiral Discrimination and Enantiomer Resolution
This compound’s enantiomers are resolved using cyclodextrin-based stationary phases. AcSiCD7 (acetylated-silylated β-cyclodextrin) achieves superior enantioseparation (Δδ = 0.218 ppm for methine protons) compared to AcSiCD6 and AcSiCD8 . In contrast, carvone and 2-butanol enantiomers are discriminated with >98.5% accuracy, while this compound enantiomers show slightly lower accuracy (96.5%) due to weaker host-guest interactions .
Biological Activity
Methyl 2-chloropropionate (M2CP) is an organic compound with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological properties, synthesis methods, and applications, supported by relevant research findings and data tables.
This compound is a chiral compound that can exist in different enantiomeric forms, which exhibit distinct biological activities. The synthesis of M2CP typically involves the reaction of methyl lactate with thionyl chloride or other chlorinating agents under controlled conditions to yield high-purity enantiomers.
Synthesis Methods
- Chiral Synthesis : A method for synthesizing S-methyl 2-chloropropionate involves using chiral hydrogen peroxide as a catalyst with alpha-chloropropionic acid and methanol. This method is notable for its high yield and low production of byproducts .
- Three-Phase Crystallization : Recent advancements include the use of three-phase crystallization (TPC) to purify S-methyl 2-chloropropionate from enantiomer mixtures. This technique enhances the efficiency of obtaining the desired crystalline product .
Biological Activity
This compound exhibits various biological activities, particularly as an intermediate in the synthesis of herbicides and plant growth regulators. Its applications extend to antiparasitic drug development due to its ability to interact with biological systems.
Antiparasitic Activity
Research indicates that M2CP may serve as a promising candidate for antiparasitic drug development. A study highlighted its potential in targeting parasitic nematodes, which pose significant public health challenges. The compound's interaction with nematode proteins suggests it could inhibit their growth or reproduction, thereby serving as a therapeutic agent .
Case Studies and Research Findings
- Antiparasitic Efficacy : In a study analyzing excreted proteins from parasitic nematodes, M2CP was identified as a candidate for further investigation due to its structural properties that may facilitate interaction with nematode targets .
- Chiral Purification : A comprehensive study on the chiral purification of S-methyl 2-chloropropionate demonstrated that TPC can effectively separate enantiomers, yielding high-purity products suitable for pharmaceutical applications .
- Base-Induced Reactions : Another research effort explored the base-induced reactions of M2CP with polynitroarenes, revealing insights into its reactivity and potential applications in synthetic organic chemistry .
Data Table: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Byproducts | Notes |
---|---|---|---|---|
Chiral Hydrogen Peroxide | High | >98 | Minimal | Effective for large-scale production |
Three-Phase Crystallization | High | >99 | None | Efficient separation of enantiomers |
Base-Induced Reactions | Variable | Variable | Depends on conditions | Useful for synthetic applications |
Q & A
Q. What are the standard synthetic protocols for enantiomerically pure Methyl 2-chloropropionate?
Level: Basic
Methodological Answer:
Enantiomerically pure (S)- or (R)-Methyl 2-chloropropionate can be synthesized via nucleophilic substitution of methyl 2-(chlorocarbonyloxy)propionate using hexaalkylguanidinium chloride hydrochloride. This method involves a second-order nucleophilic substitution mechanism, but racemization may occur due to chloride ion exchange via an SN2 pathway. To minimize racemization, precise control of reaction temperature (e.g., below 25°C) and catalyst-to-substrate molar ratios (typically 1:1) is critical .
Q. What are the key physical properties of this compound relevant to laboratory handling?
Level: Basic
Methodological Answer:
Key properties include:
- Boiling Point : 80–82°C at 110 mmHg .
- Density : 1.143 g/mL at 25°C .
- Refractive Index : 1.415 (lit.) .
- Flash Point : 38°C (closed cup), classifying it as a flammable liquid (UN 2933) .
These properties dictate storage conditions (e.g., refrigeration at 4°C) and safety protocols during distillation .
Q. What safety precautions are essential when handling this compound?
Level: Basic
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (H313 hazard) .
- Storage : Separate from oxidizers; store in flame-proof cabinets due to flammability (Category 3, UN 2933) .
- Waste Disposal : Collect waste separately and transfer to certified hazardous waste facilities to prevent environmental contamination .
Q. How can racemization be controlled during the synthesis of chiral this compound?
Level: Advanced
Methodological Answer:
Racemization occurs via an SN2 mechanism when the chloride ion from the catalyst exchanges with the chlorine atom in the product. To mitigate this:
- Use sterically hindered guanidinium catalysts to reduce nucleophilic attack.
- Optimize reaction time (e.g., shorter durations at 0°C) to limit contact between the product and catalyst .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What role does this compound play in enantioselective synthesis?
Level: Advanced
Methodological Answer:
As a chiral building block, it facilitates asymmetric C–Cl bond formation in organocatalytic reactions. For example:
- In α-chlorination of aldehydes, it acts as a chlorine source, enabling enantioselective synthesis of chlorinated intermediates with >90% ee under proline-derived catalysis .
- Its reactivity in Mitsunobu reactions allows stereochemical inversion for synthesizing optically active alcohols .
Q. What are the environmental biodegradation pathways for this compound?
Level: Advanced
Methodological Answer:
Biodegradation involves microbial dehalogenases, such as those in Rhizobium spp., which hydrolyze the C–Cl bond:
- Dehalogenase I : Cleaves 2-chloropropionate to produce 2-hydroxypropionate.
- Dehalogenase II : Acts on 2,2-dichloropropionate.
Mutant strains lacking these enzymes show no degradation, confirming their role. Biodegradation studies require GC-MS to track intermediate metabolites .
Q. How does this compound affect ion mobility spectrometry (IMS) analyses?
Level: Advanced
Methodological Answer:
As a buffer gas contaminant, it reduces ion mobility (K₀) of analytes like amino acids by 15–36% at 0.93 mmol/m³. This is attributed to clustering with MCP, increasing ion mass. Methodological adjustments include:
Properties
IUPAC Name |
methyl 2-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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DSSTOX Substance ID |
DTXSID60864786 | |
Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes. | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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CAS No. |
17639-93-9 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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Record name | Methyl 2-chloropropionate | |
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Record name | Methyl 2-chloropropionate | |
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Record name | Methyl 2-chloropropanoate | |
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Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Record name | Methyl 2-chloropropionate | |
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Record name | METHYL 2-CHLOROPROPANOATE, (±)- | |
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Retrosynthesis Analysis
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